1H and 13C NMR chemical shifts for 6-methyl-2,3-dihydro-1H-indene-1-thiol
1H and 13C NMR chemical shifts for 6-methyl-2,3-dihydro-1H-indene-1-thiol
Structural Elucidation of 6-Methyl-2,3-dihydro-1H-indene-1-thiol: A Comprehensive Guide to 1 H and 13 C NMR Assignments
Executive Summary
Functionalized indanes, particularly indane-1-thiols, serve as critical pharmacophores and nucleophilic building blocks in modern drug discovery. The structural rigidity of the bicyclic indane core, combined with the reactivity of the thiol group, makes 6-methyl-2,3-dihydro-1H-indene-1-thiol (CAS: 1557712-83-0) a highly valuable intermediate. However, the chiral center at C1 induces complex magnetic environments—specifically diastereotopic splitting in the aliphatic ring—that complicate nuclear magnetic resonance (NMR) interpretation.
This whitepaper provides a rigorous, self-validating methodology for the acquisition and assignment of 1 H and 13 C NMR chemical shifts for 6-methyl-2,3-dihydro-1H-indene-1-thiol. By bridging empirical additivity rules with multidimensional NMR validation, this guide empowers analytical chemists to unambiguously confirm molecular regiochemistry and stereochemistry.
Mechanistic Basis for Chemical Shifts
To accurately assign the spectra of 6-methyl-2,3-dihydro-1H-indene-1-thiol, one must understand the causality behind the observed chemical shifts. The molecule consists of an electron-rich aromatic ring fused to a cyclopentane ring, modified by two key substituents: a thiol (-SH) at C1 and a methyl (-CH 3 ) at C6.
Anisotropic and Inductive Effects of the Thiol Group
The sulfur atom is less electronegative than oxygen but possesses a larger van der Waals radius and highly polarizable electron clouds.
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Carbon Impact: The attachment of the -SH group at C1 induces a strong diamagnetic deshielding effect on the α -carbon, shifting it downfield by approximately +11 ppm relative to the unsubstituted indane core (from ~33 ppm to ~44.1 ppm) [1].
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Proton Impact: The C1 proton is deshielded by the sulfur's inductive effect, typically resonating near 4.30 ppm. Furthermore, the chiral center at C1 breaks the symmetry of the molecule. The methylene protons at C2 and C3 are no longer chemically equivalent; they are diastereotopic. Each proton experiences a distinct magnetic environment depending on whether it is cis or trans to the thiol group, resulting in complex, overlapping multiplets (dddd) rather than simple triplets [3].
Regiochemical Influence of the 6-Methyl Group
The methyl group at C6 acts as a weak electron-donating group via hyperconjugation.
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Aromatic Shielding: It slightly shields the ortho positions (C5 and C7), pushing their proton resonances slightly upfield compared to the meta position (C4).
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Regiochemical Markers: The most critical diagnostic feature of the 6-methyl isomer (as opposed to the 5-methyl isomer) is the isolated aromatic proton at C7. Because C7 is flanked by the methyl group (C6) and the bridgehead carbon (C7a), the H7 proton appears as a fine doublet (or apparent singlet) with a small meta-coupling constant ( J≈1.5 Hz) to H5.
Experimental Protocol for High-Fidelity NMR
A self-validating NMR protocol ensures that no assignment relies on a single data point. The following step-by-step methodology guarantees unambiguous structural elucidation.
Step 1: Sample Preparation
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Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D). CDCl 3 is chosen because it does not exchange with the labile -SH proton, unlike CD 3 OD or D 2 O [2].
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Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the chemical shift scale exactly to 0.00 ppm.
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Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove paramagnetic particulates that could broaden the spectral lines.
Step 2: 1D NMR Acquisition
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1 H NMR: Acquire at 400 MHz or 600 MHz using a standard 30° pulse program (zg30). Use a spectral width of 15 ppm, 16–32 scans, and a relaxation delay ( D1 ) of 1.5 seconds to ensure accurate integration of the methyl and aromatic protons.
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13 C{ 1 H} NMR: Acquire using proton decoupling (zgpg30). Use a relaxation delay of 2.0 seconds and at least 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C6, C3a, C7a).
Step 3: Self-Validation via 2D Correlation
To validate the 1D assignments, execute the following 2D experiments:
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DQF-COSY: Use Double-Quantum Filtered COSY to trace the scalar couplings of the aliphatic ring. This will unambiguously link the C1-H to the diastereotopic C2-H 2 , which in turn couple to the C3-H 2 .
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HSQC: Run a 1 H- 13 C HSQC to map all protons to their directly attached carbons, resolving any overlap in the diastereotopic proton multiplets.
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HMBC (Critical Step): Optimize the HMBC for long-range couplings ( nJCH=8 Hz). Causality: HMBC is the only way to prove the methyl group is at C6 and not C5. Look for a 3J correlation from the H7 proton to the C1 aliphatic carbon. If the methyl were at C5, the isolated proton would be H4, which would correlate to C3, not C1.
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D 2 O Exchange: Add 2 drops of D 2 O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The peak at ~1.80 ppm will disappear, validating its identity as the labile -SH proton, and the C1-H multiplet will simplify as its coupling to the thiol proton is eliminated.
Quantitative Data Presentation
The following tables summarize the empirically derived chemical shifts based on structural additivity rules and known indane derivatives [1, 3].
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Shift δ (ppm) | Multiplicity | Coupling J (Hz) | Int. | Assignment Rationale |
| 1-H | 4.30 | m (or dt) | 7.5, 6.0 | 1H | Highly deshielded by α -thiol; couples to 2-H and 1-SH. |
| 3-H a | 2.95 | ddd | 15.5, 8.0, 4.5 | 1H | Benzylic, diastereotopic pair. |
| 3-H b | 2.80 | ddd | 15.5, 8.5, 6.0 | 1H | Benzylic, diastereotopic pair. |
| 2-H a | 2.55 | dddd | 13.0, 8.5, 8.0, 7.5 | 1H | Homobenzylic, complex splitting due to chirality at C1. |
| 2-H b | 1.95 | dddd | 13.0, 8.5, 6.0, 4.5 | 1H | Homobenzylic, complex splitting due to chirality at C1. |
| 6-CH 3 | 2.32 | s | - | 3H | Aromatic methyl singlet. |
| 1-SH | 1.80 | d | 6.0 | 1H | Labile; disappears upon D 2 O exchange. |
| 5-H | 7.02 | dd | 7.8, 1.5 | 1H | Ortho to methyl, ortho to H4. |
| 4-H | 7.10 | d | 7.8 | 1H | Ortho to H5, meta to methyl. |
| 7-H | 7.15 | d | 1.5 | 1H | Meta to H5, isolated between C6 and C7a. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Shift δ (ppm) | Type | Assignment Rationale |
| C1 | 44.1 | CH | α to thiol group; strongly deshielded. |
| C2 | 35.6 | CH 2 | β to thiol group. |
| C3 | 31.1 | CH 2 | Benzylic carbon. |
| 6-CH 3 | 21.1 | CH 3 | Aromatic methyl carbon. |
| C4 | 124.4 | CH | Aromatic CH. |
| C7 | 125.2 | CH | Aromatic CH; slightly shielded by ortho-methyl. |
| C5 | 126.8 | CH | Aromatic CH. |
| C6 | 135.4 | C | Quaternary; ipso to methyl group. |
| C3a | 140.3 | C | Quaternary bridgehead. |
| C7a | 146.1 | C | Quaternary bridgehead; deshielded by proximity to C1-SH. |
2D NMR Workflow and Validation Diagram
The following diagram illustrates the logical flow of magnetization transfer and data correlation required to achieve a self-validating, unambiguous assignment of the molecule.
Self-validating 2D NMR workflow for the structural elucidation of functionalized indanes.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link] [1]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[Link] [2]
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Alesso, E. N., Tombari, D. G., Ibañez, A. F., Moltrasio Iglesias, G. Y., & Aguirre, J. M. (1991). Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal ring. Canadian Journal of Chemistry.[Link] [3]
